molecular formula C14H14N2O2 B2717744 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide CAS No. 1322604-62-5

3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide

Cat. No.: B2717744
CAS No.: 1322604-62-5
M. Wt: 242.278
InChI Key: GWCMSOCYBZTNOP-UHFFFAOYSA-N
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Description

3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl group attached to the benzamide core

Mechanism of Action

Target of Action

Similar compounds have been documented as kinase inhibitors , suggesting that 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide may also interact with kinases. Kinases play a crucial role in cellular signaling, regulating various cellular activities such as cell growth, division, and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyaniline and N-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-hydroxyaniline is reacted with N-methylbenzoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

  • 3-amino-N-(4-methoxyphenyl)-N-methylbenzamide
  • 3-amino-N-(4-chlorophenyl)-N-methylbenzamide
  • 3-amino-N-(4-nitrophenyl)-N-methylbenzamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., hydroxy, methoxy, chloro, nitro) can significantly alter the compound’s chemical and biological properties.
  • Uniqueness: 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its solubility in water. This feature may influence its biological activity and make it distinct from other similar compounds.

Properties

IUPAC Name

3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(12-5-7-13(17)8-6-12)14(18)10-3-2-4-11(15)9-10/h2-9,17H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCMSOCYBZTNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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